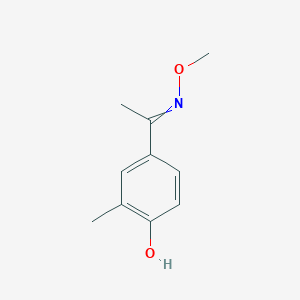
potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a cyclopentenone core with multiple substituents, including hydroxy, methylbutanoyl, and methylpentanoyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including aldol condensation, esterification, and cyclization. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The substituents on the cyclopentenone ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems and potential therapeutic uses.
Medicine: Exploring its potential as a drug candidate for treating various diseases.
Industry: Utilizing its unique chemical properties in the development of new materials and products.
Wirkmechanismus
The mechanism of action of potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate: shares similarities with other cyclopentenone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and stereochemistry, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C21H33KO5 |
|---|---|
Molekulargewicht |
404.6 g/mol |
IUPAC-Name |
potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate |
InChI |
InChI=1S/C21H34O5.K/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4;/h12-15,25-26H,7-11H2,1-6H3;/q;+1/p-1/t15-,21+;/m0./s1 |
InChI-Schlüssel |
GSYUJDSXIXKQIB-QWABXWKJSA-M |
Isomerische SMILES |
CC(C)CC[C@H]1C(=O)C(=C([C@@]1(C(=O)CCC(C)C)O)[O-])C(=O)CC(C)C.[K+] |
Kanonische SMILES |
CC(C)CCC1C(=O)C(=C(C1(C(=O)CCC(C)C)O)[O-])C(=O)CC(C)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[(1S,2S,5S,10S,11R)-6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate](/img/structure/B12432389.png)
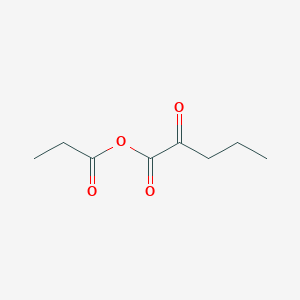
![1-[2,4-Dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12432393.png)
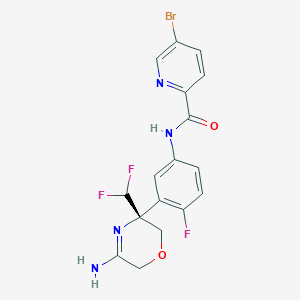



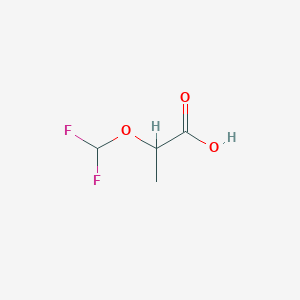
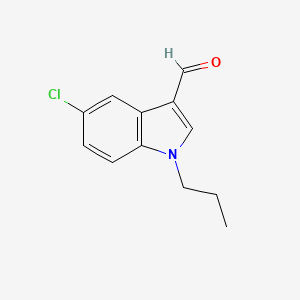
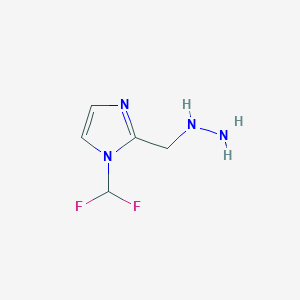

![1,11,13-Trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B12432442.png)
![Methyl 13-ethylidene-16-methoxy-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B12432449.png)
